Cas no 2248307-79-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate is a synthetic organic compound featuring a phthalimide core linked to a substituted benzoate ester. Its structure incorporates a pyridinylmethoxy group and an ethoxy substituent, enhancing its potential as an intermediate in pharmaceutical or agrochemical synthesis. The compound's rigid isoindole-1,3-dione moiety may contribute to stability, while the aromatic and heteroaromatic components could facilitate interactions with biological targets or materials. Its design allows for further functionalization, making it valuable in research applications requiring tailored molecular scaffolds. The precise steric and electronic properties of this derivative suggest utility in drug discovery or specialty chemical development.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate structure
2248307-79-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate
CAS No:2248307-79-9
MF:C23H18N2O6
MW:418.398826122284
CID:6574966
PubChem ID:165904370
Update Time:2025-08-03

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6524753
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate
    • 2248307-79-9
    • Inchi: 1S/C23H18N2O6/c1-2-29-20-12-16(9-10-19(20)30-14-15-6-5-11-24-13-15)23(28)31-25-21(26)17-7-3-4-8-18(17)22(25)27/h3-13H,2,14H2,1H3
    • InChI Key: SEVUELVNJOWVIB-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=C(C=1)OCC)OCC1C=NC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 418.11648630g/mol
  • Monoisotopic Mass: 418.11648630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 95Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate (CAS: 2248307-79-9)

Recent studies have highlighted the significance of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate (CAS: 2248307-79-9) in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following brief provides an overview of the latest findings related to this molecule, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate involves a multi-step process that ensures high yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for further research and development. The compound's structure, which includes an isoindole-1,3-dione core and a pyridinylmethoxybenzoate moiety, is critical for its biological activity. Researchers have employed techniques such as NMR spectroscopy and mass spectrometry to confirm the compound's structure and purity.

In terms of biological activity, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate has been investigated for its role as a modulator of specific enzyme systems. Preliminary studies suggest that the compound exhibits inhibitory effects on certain kinases, which are implicated in various disease states, including cancer and inflammatory disorders. In vitro assays have demonstrated its ability to bind to target proteins with high affinity, leading to a reduction in enzymatic activity. These findings are supported by molecular docking studies, which highlight the compound's interaction with key amino acid residues in the active site of the target enzymes.

Further research has explored the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Early-stage animal studies have shown favorable bioavailability and tissue distribution, suggesting its potential for oral administration. However, challenges related to metabolic stability and potential off-target effects remain areas of active investigation. Researchers are also exploring structural modifications to enhance the compound's efficacy and reduce any adverse effects.

The therapeutic potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate extends beyond its initial applications. Recent studies have indicated its utility in combination therapies, where it may synergize with other drugs to improve treatment outcomes. For instance, in oncology, the compound has been tested in combination with standard chemotherapeutic agents, showing enhanced efficacy in preclinical models. These findings underscore the importance of further clinical evaluation to determine its safety and efficacy in human subjects.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxy-4-[(pyridin-3-yl)methoxy]benzoate (CAS: 2248307-79-9) represents a promising candidate for therapeutic development. Its unique chemical structure and demonstrated biological activity make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacological properties and advancing it through clinical trials to fully realize its potential in treating various diseases. This brief underscores the need for continued investment in research and development to bring this compound closer to clinical application.

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